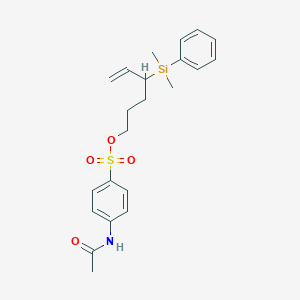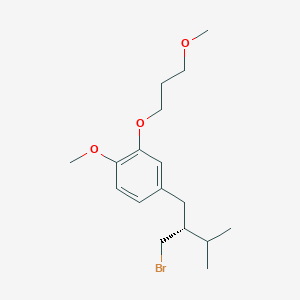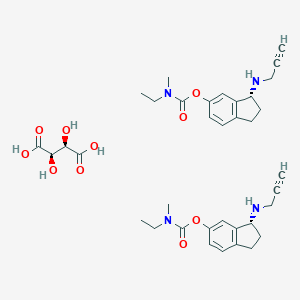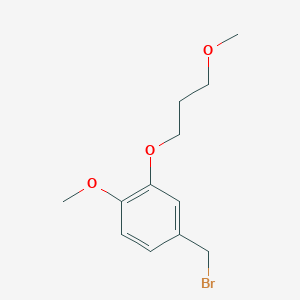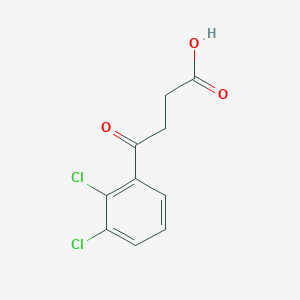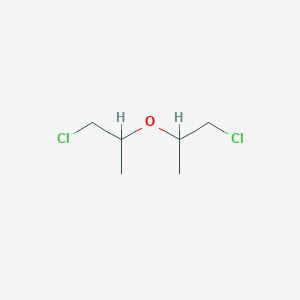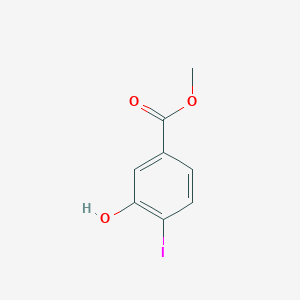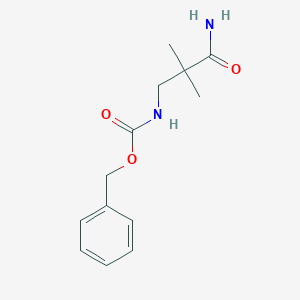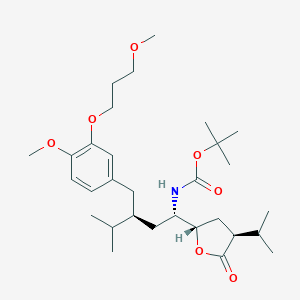
Oleanane, beta-D-galactopyranoside deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleanane, beta-D-galactopyranoside deriv. is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of Oleanane, beta-D-galactopyranoside deriv. is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Oleanane, beta-D-galactopyranoside deriv. has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oleanane, beta-D-galactopyranoside deriv. in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, its availability is limited, and the synthesis process can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Oleanane, beta-D-galactopyranoside deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a natural preservative in the food industry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Oleanane, beta-D-galactopyranoside deriv. is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Oleanane, beta-D-galactopyranoside deriv. can be synthesized from the bark of various plant species, including the white willow tree. The bark is extracted using an organic solvent, and the compound is isolated using column chromatography. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Oleanane, beta-D-galactopyranoside deriv. has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
146519-04-2 |
|---|---|
Produktname |
Oleanane, beta-D-galactopyranoside deriv. |
Molekularformel |
C49H82O19 |
Molekulargewicht |
975.2 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O19/c1-22-31(55)38(67-41-36(60)34(58)32(56)26(18-50)64-41)39(68-42-37(61)35(59)33(57)27(19-51)65-42)43(63-22)66-30-10-11-45(4)28(46(30,5)20-52)9-12-47(6)40(45)25(62-8)15-23-24-16-44(2,3)13-14-49(24,21-53)29(54)17-48(23,47)7/h15,22,24-43,50-61H,9-14,16-21H2,1-8H3/t22-,24+,25-,26-,27-,28-,29-,30?,31+,32-,33-,34+,35+,36-,37-,38+,39-,40-,41+,42+,43+,45+,46+,47-,48-,49-/m1/s1 |
InChI-Schlüssel |
OZPOGANASPSVJC-UWJQEIADSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonyme |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aR,1 4S,14aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11, 11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropi cen-3-yl]oxy]-5-hydroxy-6-methyl-4-[( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




